molecular formula C24H25N3O2 B13404017 Phenyl (4-(4-Benzylpiperazin-1-yl)phenyl)carbamate

Phenyl (4-(4-Benzylpiperazin-1-yl)phenyl)carbamate

Cat. No.: B13404017
M. Wt: 387.5 g/mol
InChI Key: AZDZNFMLPWWBEU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (4-(4-Benzylpiperazin-1-yl)phenyl)carbamate typically involves the reaction of 4-(4-Benzylpiperazin-1-yl)aniline with phenyl chloroformate. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine . The reaction proceeds as follows:

  • Dissolve 4-(4-Benzylpiperazin-1-yl)aniline in dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add phenyl chloroformate to the reaction mixture while stirring.
  • Allow the reaction to proceed at room temperature for several hours.
  • Purify the product by column chromatography to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Phenyl (4-(4-Benzylpiperazin-1-yl)phenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl and piperazine rings.

    Reduction: Reduced forms of the carbamate group.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Phenyl (4-(4-Benzylpiperazin-1-yl)phenyl)carbamate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl (4-(4-Benzylpiperazin-1-yl)phenyl)carbamate is unique due to its specific structural features, which confer distinct biological activities. Its benzylpiperazine moiety is particularly important for its antimicrobial properties, distinguishing it from other similar compounds .

Properties

Molecular Formula

C24H25N3O2

Molecular Weight

387.5 g/mol

IUPAC Name

phenyl N-[4-(4-benzylpiperazin-1-yl)phenyl]carbamate

InChI

InChI=1S/C24H25N3O2/c28-24(29-23-9-5-2-6-10-23)25-21-11-13-22(14-12-21)27-17-15-26(16-18-27)19-20-7-3-1-4-8-20/h1-14H,15-19H2,(H,25,28)

InChI Key

AZDZNFMLPWWBEU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)OC4=CC=CC=C4

Origin of Product

United States

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